molecular formula C8H7FO3 B1304772 2-fluoro-5-(hydroxymethyl)benzoic Acid CAS No. 481075-38-1

2-fluoro-5-(hydroxymethyl)benzoic Acid

Cat. No.: B1304772
CAS No.: 481075-38-1
M. Wt: 170.14 g/mol
InChI Key: IYKWCHKBOKMSGF-UHFFFAOYSA-N
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Description

2-Fluoro-5-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by a hydroxymethyl group

Scientific Research Applications

2-Fluoro-5-(hydroxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving enzymes that act on benzoic acid derivatives.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Safety and Hazards

“2-fluoro-5-(hydroxymethyl)benzoic Acid” is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of 5-(hydroxymethyl)benzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 5-(hydroxymethyl)benzoic acid in an appropriate solvent, such as acetonitrile, at room temperature.

Another method involves the direct fluorination of benzoic acid derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of 2-fluoro-5-carboxybenzoic acid.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride, yielding 2-fluoro-5-(hydroxymethyl)benzyl alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with a nucleophile such as sodium methoxide can replace the fluorine atom with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-Fluoro-5-carboxybenzoic acid.

    Reduction: 2-Fluoro-5-(hydroxymethyl)benzyl alcohol.

    Substitution: 2-Methoxy-5-(hydroxymethyl)benzoic acid.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-carboxybenzoic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

    2-Fluoro-5-(hydroxymethyl)benzyl alcohol: Similar structure but with a hydroxymethyl group reduced to an alcohol.

    2-Methoxy-5-(hydroxymethyl)benzoic acid: Similar structure but with a methoxy group instead of a fluorine atom.

Uniqueness

2-Fluoro-5-(hydroxymethyl)benzoic acid is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The fluorine atom enhances the compound’s stability and binding affinity in biological systems, making it a valuable tool in drug development and other scientific research applications.

Properties

IUPAC Name

2-fluoro-5-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKWCHKBOKMSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379059
Record name 2-fluoro-5-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481075-38-1
Record name 2-fluoro-5-(hydroxymethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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